

Summary of Key Clinical Trial Results

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Anacetrapib

CAS No.: 875446-37-0

Cat. No.: S548849

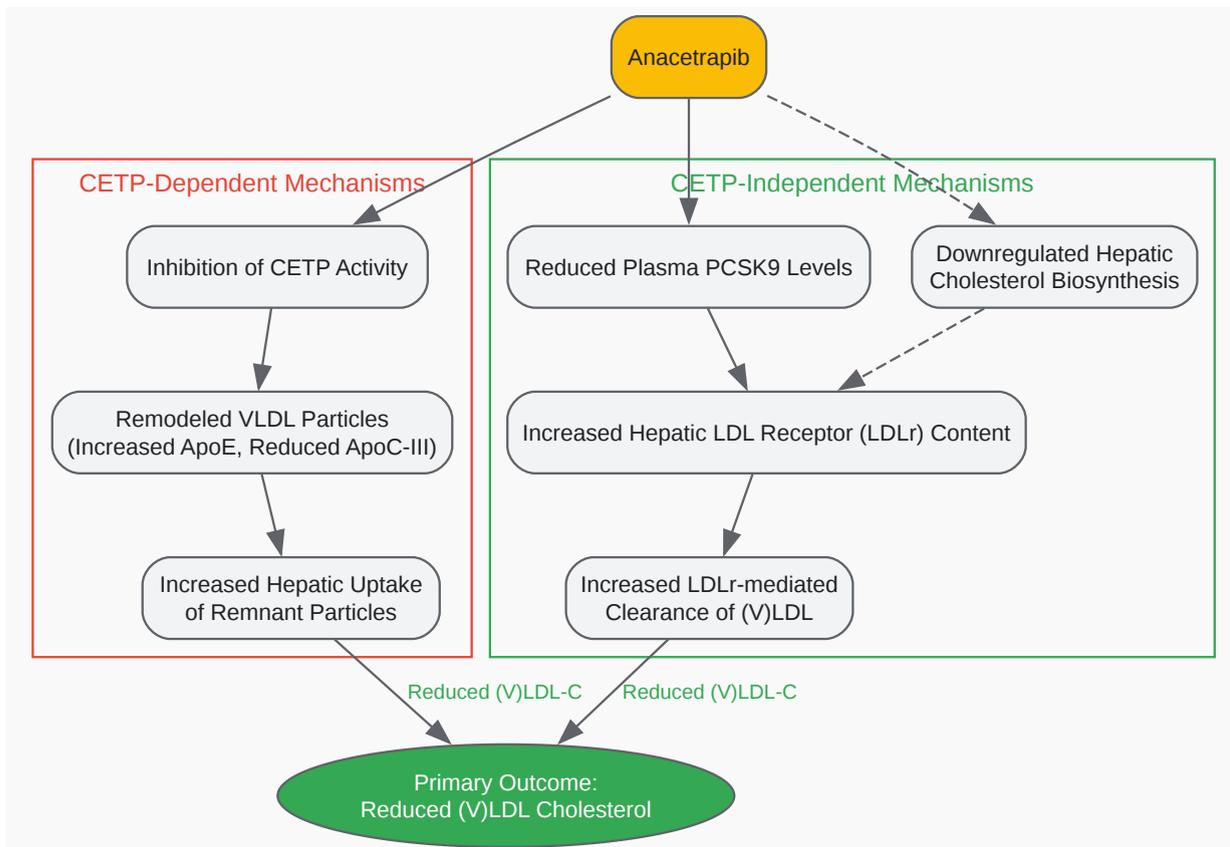
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Trial Name / Population	LDL Cholesterol	HDL Cholesterol	Non-HDL Cholesterol	Apolipoprotein B (Apo B)	Lipoprotein(a) [Lp(a)]	Triglycerides
REVEAL (Atherosclerotic Vascular Disease) [1]	-41% (direct method)	+104%	-18%	-18%	-25%	-7%
DEFINE (Coronary Heart Disease or High Risk) [1] [2]	-39.8%	+138.1%	-31.7%	-21%	-36.4%	-6.8%
REALIZE (Heterozygous Familial Hypercholesterolemia) [1]	-39.7%	+102.1%	-36.4%	-24.8%	-27.9%	-5.5%

Mechanism of Action and Experimental Insights

Anacetrapib is a potent, selective, and reversible inhibitor of the Cholesteryl Ester Transfer Protein (CETP) [3]. CETP facilitates the transfer of cholesteryl esters from HDL to atherogenic apoB-containing lipoproteins (VLDL, LDL) in exchange for triglycerides [1] [4]. Its inhibition leads to the marked lipid changes observed in the trials.

The reduction of (V)LDL cholesterol is driven by multiple mechanisms, some of which are independent of CETP inhibition [5]. The following diagram outlines the key pathways involved in the **anacetrapib**-driven reduction of (V)LDL cholesterol, integrating both CETP-dependent and CETP-independent mechanisms.



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The triglyceride-lowering effect of **anacetrapib**, though modest, was confirmed in human kinetic studies. The primary mechanism is an **increase in the fractional catabolic rate (FCR) of VLDL-triglycerides**, indicating enhanced clearance from the circulation [4]. This is facilitated by the drug-induced remodeling of VLDL particles, making them a better substrate for lipoprotein lipase and receptor-mediated uptake [1] [4].

Cardiovascular Outcomes and Long-Term Safety

The **REVEAL trial** was the pivotal outcomes study that demonstrated **anacetrapib's** clinical efficacy and long-term safety profile [1] [6] [7].

- **Efficacy:** In over 30,000 patients with atherosclerotic vascular disease on intensive atorvastatin therapy, **anacetrapib** reduced the incidence of the primary endpoint (major coronary events: coronary death, myocardial infarction, or coronary revascularization) by **9%** (rate ratio 0.91, 95% CI 0.85–0.97, $p=0.004$) during the initial 4.1-year treatment period [1]. The benefit persisted and grew after the trial was completed. In a post-trial extended follow-up (median 6.3 years total), the overall reduction in major coronary events was **12%** [7] [8].
- **Safety:** The REVEAL trial found no significant differences between the **anacetrapib** and placebo groups in the risk of death, cancer, or other serious adverse events [1] [7]. A slight increase in blood pressure (0.7/0.3 mmHg) was noted, but with no associated increase in blood pressure-related clinical events [1] [2]. The drug has a very long half-life and accumulates in adipose tissue, but this was not linked to any specific adverse outcomes [7] [2].

Development Status and Context

Despite the success of the REVEAL trial, **Merck decided not to file for regulatory approval of anacetrapib**, effectively discontinuing its development in 2017 [9]. The company stated that the clinical profile did not support a regulatory filing, with industry analysts citing a perceived insufficient risk-benefit ratio for commercial success, especially given the prior failures of other CETP inhibitors [9].

The data from **anacetrapib**'s clinical program provided valuable evidence that CETP inhibition can reduce cardiovascular risk, primarily through the reduction of atherogenic lipoproteins like LDL and Lp(a), rather than solely through the elevation of HDL-C [1] [2].

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To cite this document: Smolecule. [Summary of Key Clinical Trial Results]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548849#anacetrapib-clinical-trials-overview]

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